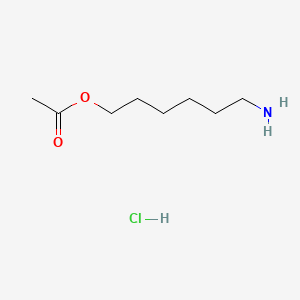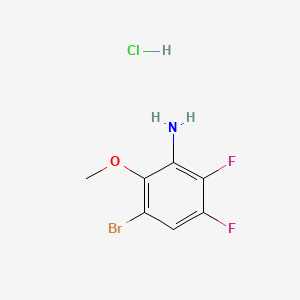
3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H7BrF2NO·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with aniline as the starting material.
Bromination: Aniline is first brominated using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the desired position on the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas source to introduce the fluorine atoms.
Methoxylation: The fluorinated intermediate is then reacted with a methoxylating agent, such as dimethyl sulfate or methanol, to introduce the methoxy group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
科学研究应用
3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used in the development of fluorescent probes for biological imaging.
Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-cancer agent or in the treatment of neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
3-Bromo-2-methoxyaniline: Similar structure but lacks the fluorine atoms.
5-Bromo-2-methoxyaniline: Similar structure but lacks the fluorine atoms and has a different bromine position.
3-Bromo-5-fluoro-2-methoxyaniline: Similar structure but lacks one fluorine atom.
Uniqueness
3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride is unique due to the presence of both bromine and fluorine atoms along with a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H7BrClF2NO |
|---|---|
分子量 |
274.49 g/mol |
IUPAC 名称 |
5-bromo-2,3-difluoro-6-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H6BrF2NO.ClH/c1-12-7-3(8)2-4(9)5(10)6(7)11;/h2H,11H2,1H3;1H |
InChI 键 |
ALJWKFLDUPVQSV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1N)F)F)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



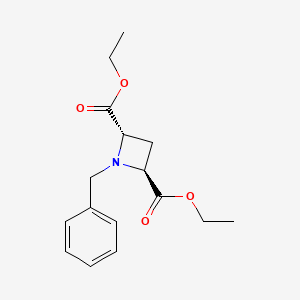
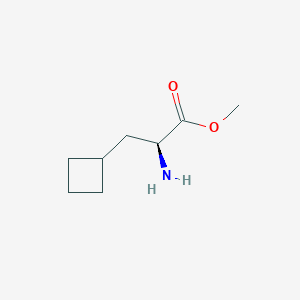
![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
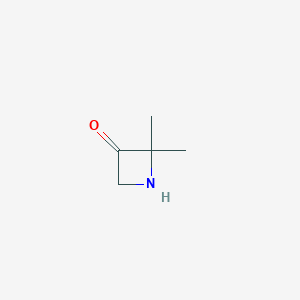

![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)






